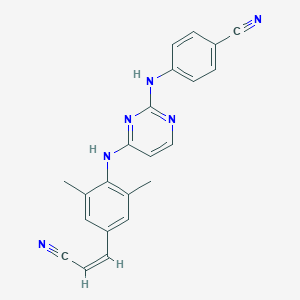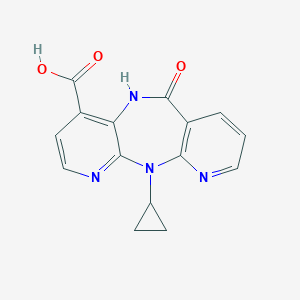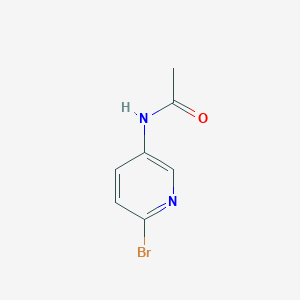![molecular formula C17H21NO B057914 (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 75110-91-7](/img/structure/B57914.png)
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in various physiological processes.
作用机制
The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of cells and are involved in various physiological processes, including heart rate, blood pressure, and metabolism. When (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol binds to beta-adrenergic receptors, it stimulates the production of cyclic AMP, which activates various downstream signaling pathways.
生化和生理效应
The biochemical and physiological effects of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol are diverse and depend on the tissue and receptor subtype being targeted. In the heart, this compound can increase heart rate and contractility, leading to increased cardiac output. In the lungs, it can relax bronchial smooth muscle, leading to bronchodilation. In skeletal muscle, it can increase glucose uptake and metabolism, leading to increased energy production.
实验室实验的优点和局限性
The advantages of using (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in lab experiments include its high selectivity for beta-adrenergic receptors, its well-characterized mechanism of action, and its ability to produce consistent and reproducible results. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are many future directions for research involving (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific receptor subtypes. Another area of interest is the use of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in the treatment of various diseases, including heart failure and asthma. Additionally, more research is needed to fully understand the downstream signaling pathways activated by this compound and their role in physiological processes.
合成方法
The synthesis of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol can be achieved through a multistep process. One of the most common methods is the reduction of benzyl cyanide with lithium aluminum hydride, followed by reductive amination with methylamine. The resulting intermediate is then resolved using chiral chromatography to obtain the desired enantiomer.
科学研究应用
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is widely used in scientific research as a selective beta-adrenergic agonist. It has been shown to stimulate beta-adrenergic receptors in various tissues, including the heart, lungs, and skeletal muscle. This compound is commonly used in studies of cardiovascular physiology, respiratory physiology, and exercise physiology.
属性
CAS 编号 |
75110-91-7 |
|---|---|
产品名称 |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17+/m1/s1 |
InChI 键 |
KLNGFIBGXXNTLD-PBHICJAKSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
同义词 |
Methyl 2-((4-Hydroxyphenyl)(phenyl)amino)acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



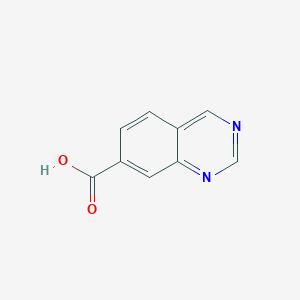
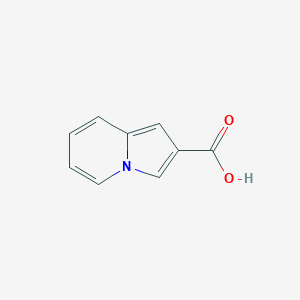
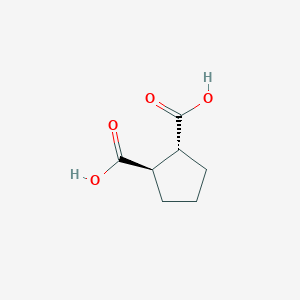
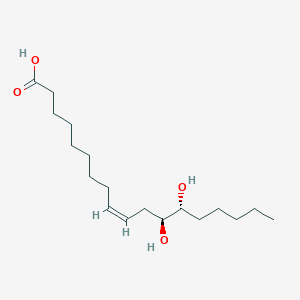
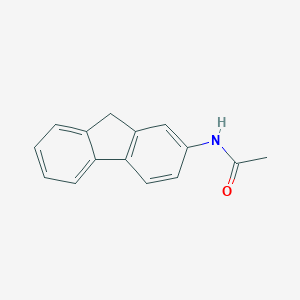
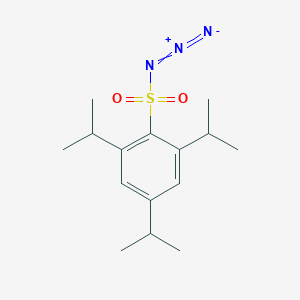
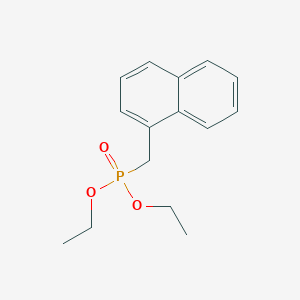
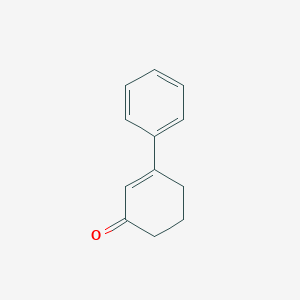
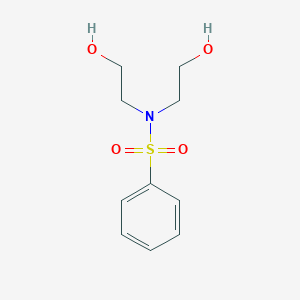
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
